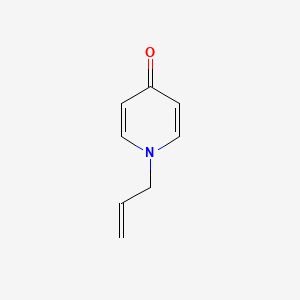
1-(Prop-2-en-1-yl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-en-1-yl)pyridin-4(1H)-one is an organic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)pyridin-4(1H)-one typically involves the reaction of pyridin-4(1H)-one with prop-2-en-1-yl halides under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium carbonate as bases, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and selectivity. The product is typically purified by recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced pyridinone products.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Pyridinone derivatives with additional oxygen functionalities.
Reduction: Reduced pyridinone compounds.
Substitution: Substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
1-(Prop-2-en-1-yl)pyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridin-4(1H)-one: The parent compound without the prop-2-en-1-yl substitution.
1-(Prop-2-en-1-yl)pyridin-2(1H)-one: A positional isomer with the prop-2-en-1-yl group at the 2-position.
1-(Prop-2-en-1-yl)pyridin-3(1H)-one: Another positional isomer with the prop-2-en-1-yl group at the 3-position.
Uniqueness: 1-(Prop-2-en-1-yl)pyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the prop-2-en-1-yl group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it distinct from its isomers and other pyridinone derivatives.
Properties
CAS No. |
63361-64-8 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
1-prop-2-enylpyridin-4-one |
InChI |
InChI=1S/C8H9NO/c1-2-5-9-6-3-8(10)4-7-9/h2-4,6-7H,1,5H2 |
InChI Key |
DNXZKORKRRFYOD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[3-(2-aminoacetyl)phenoxy]acetate;hydrochloride](/img/structure/B14491229.png)
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
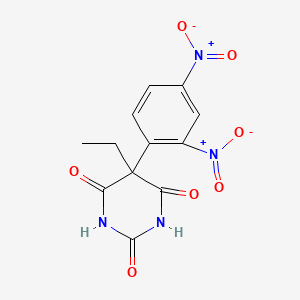
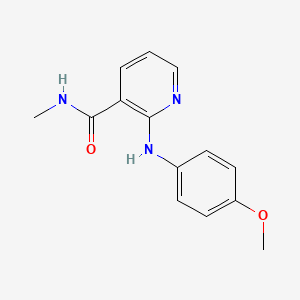


![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
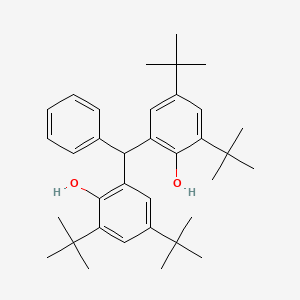
![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)

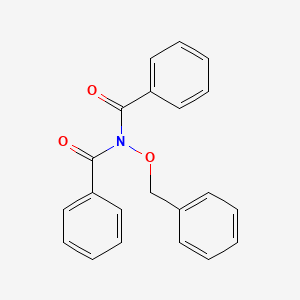
![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
![Benzoic acid;2-[2-(chloromethoxy)ethoxy]ethanol](/img/structure/B14491297.png)
